Methyl cis-11-eicosenoate

Catalog No.
S625830
CAS No.
2390-09-2
M.F
C21H40O2
M. Wt
324.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cis-11-eicosenoate

CAS Number

2390-09-2

Product Name

Methyl cis-11-eicosenoate

IUPAC Name

methyl icos-11-enoate

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3

InChI Key

RBKMRGOHCLRTLZ-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC

Synonyms

(11Z)-11-Eicosenoic Acid Methyl Ester; (Z)-11-Eicosenoic Acid Methyl Ester; Methyl (Z)-11-Eicosenoate; Methyl 11(Z)-Eicosenoate; Methyl 11-cis-Eicosenoate; cis-11-Eicosenoic Acid Methyl Ester

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCC(=O)OC
  • Natural product chemistry

    Researchers are interested in identifying the sources and distribution of methyl cis-11-eicosenoate in nature. This involves isolating and characterizing the compound from different organisms [1, 2].

  • Biological activity

    Scientists are investigating the biological effects of methyl cis-11-eicosenoate on various cell types and organisms. This may involve studies on its potential antimicrobial, insecticidal, or other bioactivities [2].

  • Food science

    As a naturally occurring FAME, methyl cis-11-eicosenoate may be relevant to food science research. Scientists might study its presence in food products and its potential effects on human health or food quality [1].

Please note

Research on methyl cis-11-eicosenoate is ongoing, and its specific functions and applications are still being explored.

Here are some references for further reading:

  • PubChem [1]: PUBCHEM Methyl cis-11-eicosenoate: )
  • Sigma-Aldrich [2]: Methyl cis-11-eicosenoate:

Methyl cis-11-eicosenoate is a fatty acid methyl ester with the molecular formula C21H40O2C_{21}H_{40}O_{2} and a molecular weight of 324.54 g/mol. It is recognized for its structural characteristics, including a cis double bond at the 11th position of the eicosenoic acid chain. This compound is commonly referred to by various names, including (Z)-Methyl icos-11-enoate and cis-11-eicosenoic acid, methyl ester .

  • Lubrication: The long hydrocarbon chain and cis double bond of MEC reduce friction, making jojoba oil an excellent lubricant [].
  • Water repellency: The lack of charged groups in MEC contributes to the water-repellent properties of jojoba oil [].

MEC is generally considered non-toxic and non-irritating []. However, as with any substance, proper handling practices are recommended to avoid potential hazards:

  • Flammability: MEC is combustible and can burn if exposed to high temperatures or open flames [].
  • Eye Irritation: While generally non-irritating, contact with the eyes may cause mild irritation [].
Typical of fatty acid esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can undergo hydrolysis to yield eicosenoic acid and methanol.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, which can be used to produce biodiesel from vegetable oils.
  • Oxidation: The double bond in methyl cis-11-eicosenoate makes it susceptible to oxidation, which can lead to the formation of various aldehydes and acids under certain conditions .

Methyl cis-11-eicosenoate exhibits several biological activities:

  • Antioxidant Properties: It has been reported to have antioxidant effects, which may be beneficial in reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Some studies suggest that it may possess anti-inflammatory properties, potentially influencing inflammatory pathways in cells .
  • Nutritional Value: As a fatty acid methyl ester, it may contribute to dietary fat intake and has been studied for its role in human nutrition, particularly in relation to omega fatty acids .

Methyl cis-11-eicosenoate can be synthesized through various methods:

  • Esterification: The direct esterification of eicosenoic acid with methanol in the presence of an acid catalyst.
  • Fatty Acid Elongation: Starting from oleic acid, it can be elongated through enzymatic or chemical methods to produce eicosenoic acid, which is then esterified.
  • Chemical Synthesis: Advanced synthetic routes may involve multiple steps including reduction and alkylation processes to achieve the desired structure .

Methyl cis-11-eicosenoate has several applications:

  • Food Industry: Used as a flavoring agent or as part of food formulations due to its fatty acid profile.
  • Cosmetics: Employed in cosmetic formulations for its emollient properties.
  • Research: Utilized as a standard in analytical chemistry for the characterization of fatty acids and their esters .

Studies on interaction profiles indicate that methyl cis-11-eicosenoate interacts with various biological molecules:

  • Cell Membranes: It can integrate into lipid bilayers, affecting membrane fluidity and functionality.
  • Enzyme Activity: It may influence enzyme activities related to lipid metabolism, although specific interactions require further investigation.
  • Receptor Binding: Preliminary studies suggest potential interactions with receptors involved in lipid signaling pathways .

Methyl cis-11-eicosenoate shares structural similarities with other fatty acid methyl esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl oleateC₁₈H₃₄O₂Contains a cis double bond at the 9th carbon position.
Methyl docosenoateC₂₂H₄₄O₂Has a longer carbon chain with a double bond at the 13th position.
Methyl nervonateC₂₂H₄₄O₂Similar carbon length but contains a double bond at the 15th position.

Methyl cis-11-eicosenoate is unique due to its specific positioning of the double bond and its intermediate chain length compared to other similar compounds. Its unique properties make it valuable in both industrial applications and biological research contexts .

XLogP3

8.7

Hydrogen Bond Acceptor Count

2

Exact Mass

324.302830514 g/mol

Monoisotopic Mass

324.302830514 g/mol

Heavy Atom Count

23

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Other CAS

2390-09-2

Dates

Modify: 2023-08-15
1. Y. Ando and T. Sasaki “GC Separation of cis-Eicosenoic Acid Positional Isomers on an Ionic Liquid SLB-IL100 Stationary Phase” J Am Oil Chem Soc,vol. 88 pp. 743-748, 20112. L. Jin et al. “Fatty acid compositions of red blood cell phospholipids in children with autism” Prostaglandins Leukot Essent Fatty Acids, vol. 74 pp. 215-221, 20063. S. Nozawa et al. “Analysis of fatty acid composition in human bone marrow aspirates” Keio J Med, vol. 54 pp. 150-155, 2005

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